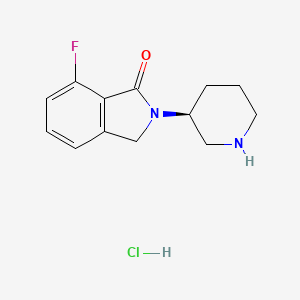

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1786519-84-3

Cat. No.: VC7732438

Molecular Formula: C13H16ClFN2O

Molecular Weight: 270.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1786519-84-3 |

|---|---|

| Molecular Formula | C13H16ClFN2O |

| Molecular Weight | 270.73 |

| IUPAC Name | 7-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m0./s1 |

| Standard InChI Key | GWJWIMOKSLOUAR-PPHPATTJSA-N |

| SMILES | C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride belongs to the isoindolinone class of heterocyclic compounds, featuring a bicyclic structure where the isoindolinone moiety is linked to a piperidine ring via a carbon-nitrogen bond. The stereochemistry at the piperidine-3-yl position is specified as (S)-configuration, critical for its interactions with chiral biological targets . The fluorine atom at the 7-position enhances electron-withdrawing effects, influencing both reactivity and lipophilicity.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₆ClFN₂O | |

| Molecular weight | 270.73 g/mol | |

| InChI Key | GWJWIMOKSLOUAR-PPHPATTJSA-N | |

| Purity | 97% | |

| Storage conditions | Tightly sealed, inert atmosphere |

Spectroscopic and Thermodynamic Data

While experimental data on melting/boiling points are unavailable, the compound’s hydrochloride salt form suggests high solubility in polar solvents, a property leveraged in pharmacological formulations . The presence of both hydrogen bond donors (piperidine NH, HCl) and acceptors (carbonyl, fluorine) predicts moderate permeability across biological membranes.

Synthesis and Manufacturing

Industrial Production Status

The compound has been marketed as a research chemical by suppliers such as Fluorochem and Kishida Chemical Co., Ltd. , though discontinuation notices indicate limited large-scale production . Synthesis likely involves asymmetric catalysis to establish the (S)-configuration at the piperidine center, followed by hydrochloride salt formation.

Key Synthetic Challenges

-

Stereocontrol: Achieving enantiomeric excess in the piperidine ring requires chiral auxiliaries or catalysts.

-

Fluorination: Directing fluorine substitution to the 7-position of the isoindolinone core necessitates regioselective electrophilic fluorination.

-

Salt Formation: Hydrochloride preparation under controlled pH conditions ensures stability but demands strict moisture avoidance .

Applications in Pharmaceutical Research

Role as a Building Block

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride serves as a precursor in developing kinase inhibitors and protease modulators. Its piperidine moiety mimics natural alkaloid structures, enabling interactions with central nervous system targets .

Table 2: Potential Therapeutic Targets

| Target Class | Mechanism of Interest | Structural Rationale |

|---|---|---|

| Serine/threonine kinases | ATP-binding site inhibition | Piperidine mimics adenine ring |

| G-protein-coupled receptors | Allosteric modulation | Fluorine enhances binding affinity |

| Epigenetic enzymes | Substrate analog competition | Isoindolinone mimics histone tails |

Comparative Analysis with Structural Analogs

Replacement of the fluorine atom or modification of the piperidine ring significantly alters bioactivity:

-

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2359705-88-5): Additional ketone groups increase polarity, reducing blood-brain barrier penetration.

-

(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (CAS 1786991-39-6): Enantiomeric differences lead to distinct receptor binding profiles, underscoring the importance of stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume